3-((4-chlorophenyl)thio)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-10-9-13(21-22(10)2)15-19-20-16(24-15)18-14(23)7-8-25-12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYFRGEPCNVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-chlorophenyl)thio)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a novel synthetic organic molecule that has garnered attention in medicinal chemistry. Its unique structure combines a chlorophenylthio group with a pyrazole and oxadiazole moiety, suggesting potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure:
- IUPAC Name : this compound
Chemical Formula : CHClNOS
Molecular Weight : 353.85 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Chlorophenylthio Group : A nucleophilic substitution reaction is used to attach the chlorophenylthio moiety to the pyrazole ring.
- Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Amidation Reaction : The final step involves forming the propanamide group through an amidation reaction with a suitable acylating agent.
Antimicrobial Properties
Research indicates that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
Studies have demonstrated that compounds with oxadiazole and pyrazole scaffolds possess anticancer properties. The mechanism of action often involves the inhibition of specific kinases or proteases involved in cancer cell proliferation. For example, similar pyrazole derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Anticancer Efficacy : In vitro studies on related compounds have shown IC values in the low micromolar range against human cancer cell lines, indicating strong potential for therapeutic applications.
- Antimicrobial Testing : A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chlorine Substitution : The presence of chlorine in the phenyl ring enhances lipophilicity and binding affinity to biological targets.
- Pyrazole and Oxadiazole Moieties : These heterocycles are crucial for biological activity due to their ability to interact with enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
